1-(3-Bromophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.044. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : The compound 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol serves as a precursor in synthesizing various chemical derivatives. For instance, the reaction of 1-phenylpyrazol-3-ol with bromine can lead to bromo-derivatives useful in further chemical reactions (Nedzelskytė et al., 2007).
Formation of α-Methylenebutyrolactones : This compound is involved in reactions leading to the formation of α-methylenebutyrolactones, which are significant in organic synthesis (MatsudaIsamu, 1978).
Benzimidazole Synthesis : In the field of organic chemistry, it's used in the synthesis of 1-substituted benzimidazoles, which are important in pharmaceutical research (Lygin & Meijere, 2009).
Applications in Organic Chemistry
Regioselective Arylation Reactions : This compound is utilized in regioselective arylation reactions, a vital process in the synthesis of complex organic molecules (Satoh et al., 1998).
Intramolecular Reactions : It is pivotal in intramolecular reactions like hydroalkoxylation, leading to the synthesis of tri- and tetrasubstituted tetrahydrofurans (Boev et al., 2017).
Suzuki Coupling Reactions : The compound finds use in Suzuki coupling reactions, which are essential in the field of organic synthesis (Guo, Fu, & Ma, 2012).
Advanced Material Science
Nonlinear Optical Properties : The compound is a key component in studying nonlinear optical properties, which are crucial for developing new photonic and optoelectronic materials (D’silva et al., 2012).
Quantum Chemical Analysis : It's used in quantum chemical analysis to understand molecular structures and properties, which is essential in the development of new materials and drugs (Zaini et al., 2018).
Linear and Nonlinear Optical Properties of Derivatives : The derivatives of this compound are studied for their linear and nonlinear optical properties, indicating potential applications in optoelectronics and photonics (Shkir et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins likeTau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, with Tau being involved in Alzheimer’s disease and alpha-synuclein in Parkinson’s disease .
Biochemical Pathways
The compound may affect the aggregation pathways of Tau and alpha-synuclein proteins . By inhibiting the aggregation of these proteins, it could potentially prevent the formation of neurotoxic aggregates, which are implicated in neurodegenerative diseases.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that after oral administration, the maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached within 1.00 ± 0.45 hours . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
By inhibiting the aggregation of tau and alpha-synuclein, the compound could potentiallyreduce neurotoxicity and slow the progression of neurodegenerative diseases .
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAKNZDZYSNZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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